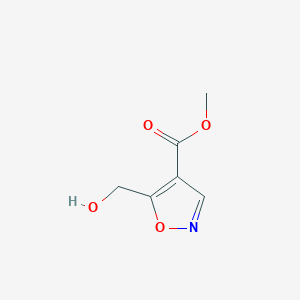
Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives, including methyl 5-(hydroxymethyl)isoxazole-4-carboxylate, involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes.
Microwave-Assisted Synthesis: Another efficient method involves the use of microwave-assisted reactions.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of toxic reagents and reduce waste generation. Metal-free synthetic routes are particularly favored due to their eco-friendly nature and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown promising biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Industry: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures with desirable physical and chemical properties .
Wirkmechanismus
The mechanism of action of methyl 5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 5-Methylisoxazole-4-carboxylic acid
- 3-Hydroxy-5-methylisoxazole
Comparison: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate functional groups on the isoxazole ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .
Eigenschaften
IUPAC Name |
methyl 5-(hydroxymethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)4-2-7-11-5(4)3-8/h2,8H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTNNZNCSUBNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
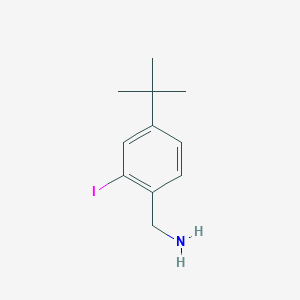

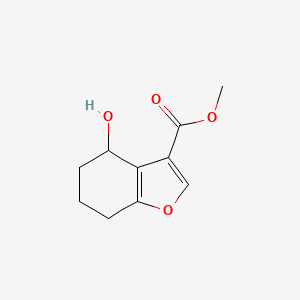
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
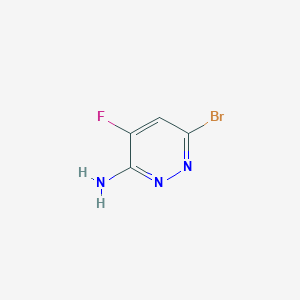
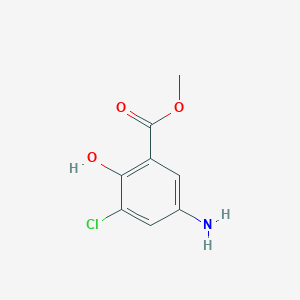

![Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12836493.png)
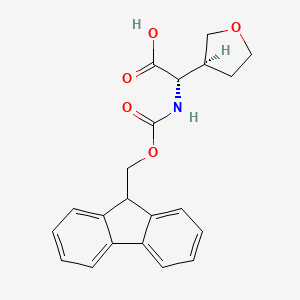
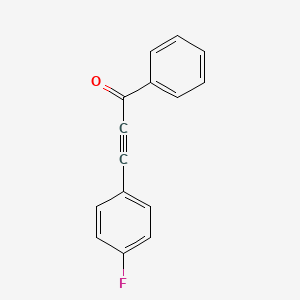

![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
